2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid
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Overview
Description
The compound “2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles . These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .
Synthesis Analysis
The compound has been synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate was used to synthesize a series of polyfunctionally substituted heterocycles . The synthetic strategies adopted for the synthesis of the intermediates and target compounds are depicted in the referenced paper .Molecular Structure Analysis
The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a nitrogen-based hetero-aromatic ring structure . The compound also includes a phenyl group and a sulfanyl acetic acid group .Chemical Reactions Analysis
The compound has been involved in reactions to synthesize polyfunctionally substituted heterocycles . These reactions involve the use of the compound as a key intermediate .Scientific Research Applications
Synthesis and Antioxidant Activity
Research indicates the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, showing antioxidant activity nearly equal to that of ascorbic acid. This points to its potential application in developing antioxidant agents (El‐Mekabaty, 2015).
Antimicrobial Applications
Another study focused on the synthesis of pyrazole derivatives and their evaluation as antimicrobial agents. The compounds synthesized showed a moderate degree of potent antimicrobial activity, indicating the potential use of this compound in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Antibacterial Agent Synthesis
Further research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at producing antibacterial agents revealed that several synthesized compounds exhibited high activities, suggesting this compound's role in creating effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Catalysis in Organic Synthesis
Studies have also explored the use of related sulfuric acid esters as recyclable catalysts for condensation reactions, offering an efficient and environmentally friendly approach to synthesizing complex organic molecules, which could extend to the synthesis and functionalization of compounds like 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid (Tayebi et al., 2011).
Herbicide Development
Moreover, the rational design and bioactive conformation analysis of pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS), highlight the agricultural applications of related compounds. This research could inform the development of new herbicides, suggesting potential agricultural uses for the compound (He et al., 2007).
Mechanism of Action
While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have shown various biological and pharmacological activities . For instance, pyrazolopyrimidinones, being purine analogs, have shown antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .
Future Directions
Properties
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-10(19)7-21-13-15-11-9(12(20)16-13)6-14-17(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZMJCQSDUEKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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